Pfe-pkis 1 -

Pfe-pkis 1

Catalog Number: EVT-10918324
CAS Number:
Molecular Formula: C23H20BrF2N3O4
Molecular Weight: 520.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pfe-pkis 1 is a compound included in the Published Kinase Inhibitor Set, which is a collection of protein kinase inhibitors developed primarily for research applications. These inhibitors are crucial for studying the role of protein kinases in various biological processes and diseases. Pfe-pkis 1 has been identified as a potent inhibitor of specific kinases, making it valuable in chemical biology and drug discovery contexts. The compound's ability to selectively inhibit certain kinases allows researchers to explore cellular signaling pathways and their implications in diseases such as cancer and inflammatory disorders.

Source

Pfe-pkis 1 is synthesized from commercially available starting materials through a series of chemical transformations. These processes often involve organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained efficiently.

Classification

Pfe-pkis 1 is classified as a small molecule kinase inhibitor. It specifically targets protein kinases, which are enzymes that regulate various cellular functions through phosphorylation. This classification places Pfe-pkis 1 within a broader category of compounds that are essential for understanding kinase biology and developing therapeutic agents targeting these pathways .

Synthesis Analysis

Methods

The synthesis of Pfe-pkis 1 involves several key steps, including the formation of intermediates and final coupling reactions. The synthetic route typically begins with readily available chemicals that undergo transformations such as alkylation, acylation, and cyclization. Each step is carefully controlled to optimize yield and purity.

Technical Details:

  • Starting Materials: Commonly available organic compounds.
  • Reactions: Alkylation, acylation, cyclization.
  • Conditions: Use of organic solvents and catalysts; temperature control is crucial for reaction success.

Industrial production methods may scale up these reactions through batch or continuous flow processes to meet research demands.

Molecular Structure Analysis

Structure

The molecular structure of Pfe-pkis 1 has not been explicitly detailed in the search results, but it can be inferred to have a complex arrangement typical of small molecule kinase inhibitors. These compounds usually contain multiple functional groups that facilitate binding to kinase active sites.

Data

While specific structural data such as molecular formula or weight were not provided in the search results, similar compounds in the Published Kinase Inhibitor Set often exhibit diverse chemical structures designed for optimal interaction with their targets .

Chemical Reactions Analysis

Reactions

Pfe-pkis 1 participates in various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Technical Details:

  • Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines).
  • Products: The specific products formed depend on the conditions and reagents used during reactions.
Mechanism of Action

Pfe-pkis 1 functions by inhibiting specific protein kinases through competitive binding at their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting critical signaling pathways involved in cell proliferation, survival, and differentiation.

Process

The inhibition mechanism involves:

  • Binding Affinity: Pfe-pkis 1 exhibits strong binding to its target kinases.
  • Disruption of Phosphorylation: By blocking kinase activity, it alters cellular responses to growth signals.

This mechanism positions Pfe-pkis 1 as a potential therapeutic agent for conditions characterized by dysregulated kinase activity, such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like Pfe-pkis 1 typically exhibit properties conducive to biological activity, including moderate lipophilicity and good solubility in organic solvents.

Chemical Properties

Pfe-pkis 1 likely possesses functional groups that enable its reactivity in biological systems. Its stability under physiological conditions would be essential for its effectiveness as a kinase inhibitor .

Applications

Pfe-pkis 1 has numerous scientific applications:

  • Chemical Biology: Used as a probe to study protein kinase activity.
  • Cellular Assays: Helps elucidate the role of specific kinases in signaling pathways.
  • Preclinical Studies: Evaluated for therapeutic potential against diseases like cancer.
  • Pharmaceutical Development: Aids in creating new kinase inhibitors and drug candidates.

The compound's versatility makes it an important tool in both academic research and drug discovery efforts aimed at targeting kinase-related diseases .

Introduction to Kinase Inhibitor Libraries and Their Role in Modern Drug Discovery

The Published Kinase Inhibitor Set as a Foundation for Chemical Biology Research

The Published Kinase Inhibitor Set originated from pharmaceutical partners (GlaxoSmithKline, Pfizer, Takeda) donating compounds from discontinued drug discovery programs. This open-science initiative provided researchers with 367 commercially abandoned kinase inhibitors annotated with preliminary biochemical data. Unlike traditional pharmaceutical assets, the Published Kinase Inhibitor Set prioritized chemical diversity and kinase coverage over clinical potential, creating a unique resource for basic kinase biology. However, significant limitations emerged: only 30% of Published Kinase Inhibitor Set compounds demonstrated suitable selectivity (S<0.04) when profiled across 401 kinases in DiscoverX scanMAX assays [5]. This promiscuity complicated phenotypic screening data interpretation, as observed effects could not be reliably attributed to specific kinase inhibition. The Published Kinase Inhibitor Set 2 expansion addressed these limitations by incorporating selectivity data earlier in the curation process, establishing a framework for optimized chemogenomic sets. These foundational libraries demonstrated that repurposing "failed" clinical candidates could accelerate chemical probe development, particularly for understudied kinases lacking dedicated research tools. The Published Kinase Inhibitor Set libraries established key principles for subsequent kinase inhibitor sets: open accessibility, standardized profiling methods, and collaborative annotation through crowd-sourced biology [9].

Integration of Pfe-pkis 1 into Chemogenomic Screening Platforms

Pfe-pkis 1 (C23H20BrF2N3O4; MW 520.3 g/mol) exemplifies the next generation of kinase-focused compounds designed for specificity profiling and phenotypic screening. As a member of the Published Kinase Inhibitor Set family, its chemical structure features a brominated dihydropyridinone core with a benzamide side chain, enabling specific interactions with kinase catalytic domains [2]. Pfe-pkis 1 has been integrated into high-content chemogenomic platforms like the Kinase Chemogenomic Set, where it underwent rigorous selectivity screening across 401 human kinases. This profiling confirmed its narrow target spectrum and nanomolar affinity for specific kinase targets, meeting the Kinase Chemogenomic Set's stringent selection criteria (S<0.025 at 1µM) [5].

Table 1: Chemical Descriptors of Pfe-pkis 1

PropertyValue
IUPAC NameN-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide
Molecular FormulaC23H20BrF2N3O4
Molecular Weight520.3 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Canonical SMILESCC1=C(C=C(C=C1)C(=O)NCC(=O)N)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C

In functional screens, Pfe-pkis 1 demonstrated significant activity against triple-negative breast cancer models, reducing metabolic activity and reversing epithelial-to-mesenchymal transition markers. This phenotypic effect suggests potential involvement in metastasis-related kinase networks . Chemoproteomic profiling using Kinobeads technology further validated its cellular target engagement, quantifying apparent dissociation constants (Kdapp) across hundreds of endogenous kinases. This approach confirmed Pfe-pkis 1's selective binding profile in physiological environments, overcoming limitations of recombinant kinase assays that poorly correlate with cellular binding measurements (r=0.385) . The compound's inclusion in large-scale inhibitor databases like ProteomicsDB provides researchers with access to over 500,000 compound-target interactions, enabling rapid hypothesis generation for kinase signaling pathway analysis .

Table 2: Performance Comparison of Kinase Inhibitor Libraries

LibraryCompoundsKinase CoverageSelection CriteriaKey Applications
Published Kinase Inhibitor Set367~200 kinasesChemical diversity; historical relevancePhenotypic screening; target deconvolution
Kinase Chemogenomic Set187215 kinasesKD < 100 nM; S<0.025 at 1µMDark kinase research; chemical probe development
Enamine Kinase Library64,960>400 kinasesStructural diversity; hinge-binding motifsKinase inhibitor discovery; scaffold hopping

Strategic Importance of Pfe-pkis 1 in Targeting Understudied Kinase Networks

The strategic value of Pfe-pkis 1 extends beyond its immediate biochemical activity to its role in illuminating the "dark kinome." Of the 37 dark kinases targeted within the Kinase Chemogenomic Set, Pfe-pkis 1 inhibits several understudied kinases with nanomolar affinity, positioning it as a critical tool for functional annotation [5] [9]. This coverage is particularly significant given that only 85% of the human kinome has chemical inhibitors available, leaving approximately 78 kinases without chemical probes [4]. Pfe-pkis 1's heterocyclic urea moiety represents a strategic chemotype for targeting cysteine residues in kinase allosteric sites, enabling covalent inhibition mechanisms that extend residence time and enhance selectivity. This feature aligns with emerging trends in kinase inhibitor development, where approximately 13,949 covalent kinase inhibitors have been identified in curated datasets [4].

In triple-negative breast cancer models, Pfe-pkis 1 and structurally related compounds like PFE-PKIS 29 reversed epithelial-to-mesenchymal transition signatures, suggesting novel therapeutic strategies for metastatic disease. This phenotypic effect occurred independently of canonical growth factor receptors, indicating potential activity against alternative kinase networks driving metastasis . The compound's inclusion in the Kinase Chemogenomic Set enables systematic exploration of these understudied pathways through parallel screening across multiple cell models. Furthermore, Pfe-pkis 1 serves as a valuable starting point for medicinal chemistry optimization through Enamine's REAL Database technology, which offers rapid analog synthesis from over 4.5 million building blocks [7]. This accessibility accelerates structure-activity relationship studies focused on enhancing selectivity or potency against dark kinase targets. As chemical proteomics datasets expand, compounds like Pfe-pkis 1 provide critical anchor points for mapping the ligandable kinome and prioritizing new therapeutic targets [9].

Properties

Product Name

Pfe-pkis 1

IUPAC Name

N-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide

Molecular Formula

C23H20BrF2N3O4

Molecular Weight

520.3 g/mol

InChI

InChI=1S/C23H20BrF2N3O4/c1-12-3-4-14(22(31)28-10-20(27)30)8-18(12)29-13(2)7-19(21(24)23(29)32)33-11-15-5-6-16(25)9-17(15)26/h3-9H,10-11H2,1-2H3,(H2,27,30)(H,28,31)

InChI Key

QBMXABGQFALRBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.